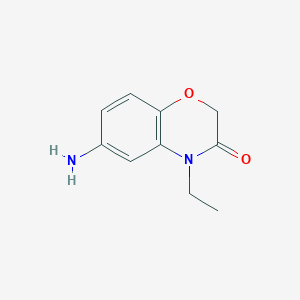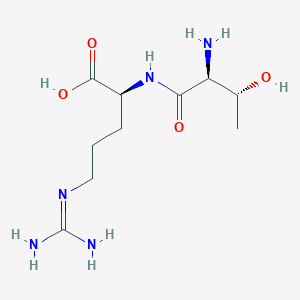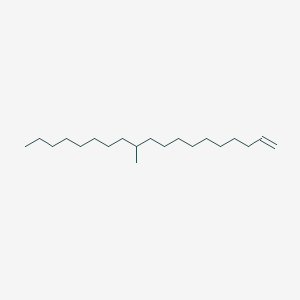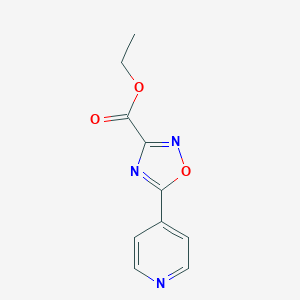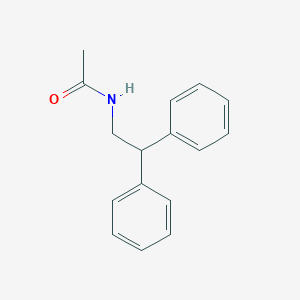
Acetamide, N-(2,2-diphenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,2-diphenylethyl)-, also known as N-phenyl-2-(2-phenylethyl) acetamide, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Acetamide, N-(2,2-diphenylethyl)- has potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of novel drugs for the treatment of pain and inflammation-related disorders. Additionally, it has been found to modulate the activity of certain neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in various neurological disorders.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2,2-diphenylethyl)- is not fully understood, but it is believed to act through the modulation of neurotransmitter systems in the brain. It has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for the regulation of anxiety and seizure activity. Additionally, it has been found to inhibit the activity of glutamatergic neurotransmission, which is involved in the development of neurological disorders such as Alzheimer's disease and epilepsy.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(2,2-diphenylethyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Furthermore, it has been shown to improve cognitive function and memory by modulating neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(2,2-diphenylethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Acetamide, N-(2,2-diphenylethyl)-. One area of interest is the development of novel drugs based on the compound for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders. Furthermore, research could explore the potential use of Acetamide, N-(2,2-diphenylethyl)- as a tool for the study of neurotransmitter systems in the brain.
Conclusion
In conclusion, Acetamide, N-(2,2-diphenylethyl)- is a compound with significant potential for scientific research applications. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been found to modulate neurotransmitter systems in the brain, making it a promising candidate for the development of novel drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
Acetamide, N-(2,2-diphenylethyl)- can be synthesized through the reaction of N-phenylacetamide with 2-bromo-2-phenylethane in the presence of a palladium catalyst. The reaction yields the desired compound in good yields and high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
93007-74-0 |
|---|---|
Nombre del producto |
Acetamide, N-(2,2-diphenylethyl)- |
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-(2,2-diphenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18) |
Clave InChI |
XGPLPSYPEKXARJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



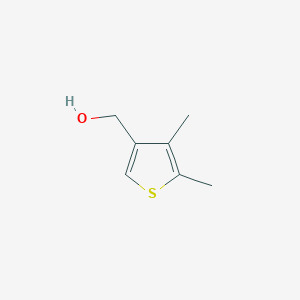

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
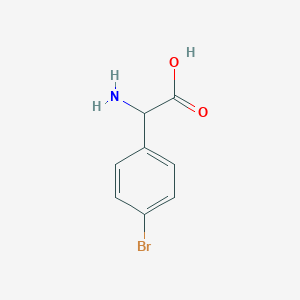
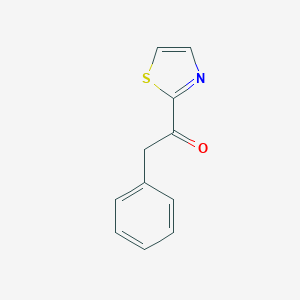
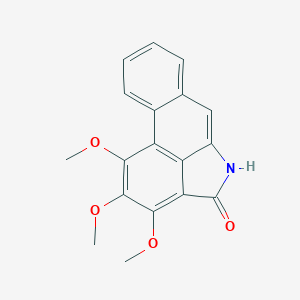
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
